molecular formula C10H6BrF2NO B2371522 3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole CAS No. 2248406-46-2

3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole

Cat. No.: B2371522
CAS No.: 2248406-46-2
M. Wt: 274.065
InChI Key: WKVHPRVGWZHXOQ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that contains both bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzonitrile with difluoromethyl ketone in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1,2-oxazole: Lacks the difluoromethyl group, which can affect its reactivity and applications.

    5-(Difluoromethyl)-1,2-oxazole: Lacks the bromophenyl group, leading to different chemical properties and uses.

Uniqueness

3-(3-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. This dual substitution pattern can enhance its utility in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(difluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6(4-7)8-5-9(10(12)13)15-14-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVHPRVGWZHXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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